molecular formula C14H18N2 B8523581 N,5-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-66-5

N,5-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No. B8523581
CAS RN: 60481-66-5
M. Wt: 214.31 g/mol
InChI Key: GQXMEWVPVLENII-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,5-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60481-66-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N,5-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C14H18N2/c1-9-4-3-5-13-14(9)11-8-10(15-2)6-7-12(11)16-13/h3-5,10,15-16H,6-8H2,1-2H3

InChI Key

GQXMEWVPVLENII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCC(C3)NC)NC2=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15 g. of 4-methylaminocyclohexanone and 18.4 g. of 3-methylhydrazine hydrochloride in 200 ml. of absolute ethyl alcohol and 50 ml. of 4-N hydrogen chloride in absolute ethyl alcohol was heated under reflux for six hours, cooled, and filtered to give 12.3 g. of solids which were slurried in 50 ml. of water. The slurry was cooled, the solids were collected by filtration, suspended in ether-chloroform, and the suspension was treated with dilute potassium hydroxide. The ether-chloroform extract was evaporated to dryness under reduced pressure to give 7.6 g. of 3-(methylamino)-7-methyl-1,2,3,4-tetrahydrocarbazole, m.p. 163°-166° C. The alcoholic reaction mixture filtrate was evaporated to dryness under reduced pressure, the residue was boiled in isopropyl alcohol, and the insoluble material was collected by filtration, dissolved in water and the resulting solution was made alkaline with dilute potassium hydroxide. The resulting solids were collected by filtration to give, after recrystallization from ethyl acetate, 3.6 g. of 3-(methylamino)-5-methyl-1,2,3,4-tetrahydrocarbazole, m.p. 187°-190° C., which contained about 6% of the 7-methyl isomer as determined by gas chromatographic analysis.
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